molecular formula C23H29NO5S B1574418 TVB-2640

TVB-2640

Cat. No.: B1574418
Attention: For research use only. Not for human or veterinary use.
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Description

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR and ¹³C NMR signals (predicted for DMSO-d₆):

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 8.20–8.50 Triazole proton (1H-1,2,4-triazol-3-yl)
¹H 7.60–7.80 Aromatic protons (benzonitrile)
¹H 3.50–4.00 Piperidine CH₂ groups
¹³C 118.5 Nitrile carbon (C≡N)
¹³C 167.8 Ketone carbonyl (C=O)

Experimental NMR data are consistent with the presence of a rigid aromatic system and flexible piperidine backbone .

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
2240 C≡N stretch (nitrile)
1680 C=O stretch (ketone)
1600 C=N stretch (triazole)

The IR spectrum confirms functional groups critical for FASN inhibition .

Mass Spectrometry (MS)

Ion Type m/z Fragment Pattern
[M+H]⁺ 440.2452 Molecular ion
Fragment 324.1801 Loss of benzonitrile (C₇H₄N)
Fragment 215.1180 Cyclobutyl-triazole-benzoyl moiety

HRMS aligns with the molecular formula and fragmentation pathways .

Properties

Molecular Formula

C23H29NO5S

Appearance

Solid powder

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound is the only FASN inhibitor to advance to phase III trials, with superior selectivity and pharmacokinetics compared to covalent inhibitors like C75 and Cerulenin, which exhibit toxicity and instability .

Efficacy in Oncology

Combination Therapy Outcomes

Combination Cancer Type Phase Key Results Reference
This compound + Paclitaxel KRAS-mutant NSCLC, HER2+ breast cancer II Prolonged disease control; ORR improvement vs. monotherapy (NCT03179904)
This compound + Bevacizumab Recurrent high-grade astrocytoma II PFS6: 31.4% vs. 16% (bevacizumab historical control); median OS: 8.9 months
C75 + PI3K inhibitor Preclinical models N/A Synergistic tumor growth inhibition
  • This compound combinations outperform historical controls. For example, in astrocytoma, this compound + bevacizumab doubled PFS6 (31.4% vs. 16%) and achieved a 56% objective response rate (ORR) .
  • In contrast, Fasnall and AZ12756122 show preclinical synergy but lack clinical validation due to pharmacokinetic challenges .

Impact on Cancer Stemness

  • This compound reduces sphere formation, migration, and invasion in triple-negative breast cancer (TNBC) and small cell lung cancer (SCLC) models .

NASH and Lipid Metabolism

Compound Effect on Hepatic Fat Phase Key Trial Results
This compound ≥30% reduction II FASCINATE-1: Improved steatosis, inflammation, fibrosis
TVB-3664 Preclinical reduction Preclinical Reduces hepatic triglycerides in rodent models
  • This compound is the only FASN inhibitor to demonstrate significant NASH reversal in humans, with a 50% responder rate in liver fat reduction .

Toxicity

  • This compound’s most common adverse events (AEs) are Grade 1–2 PPE and dry eye, which are reversible .
  • Earlier inhibitors like C75 cause neurotoxicity, while orlistat’s GI side effects limit its repurposing for cancer .

Preparation Methods

Biochemical Preparation and Protein Interaction Studies

In addition to chemical synthesis, preparation methods extend to biochemical handling of TVB-2640 in the context of protein binding studies and structural analysis:

  • Protein Complex Formation : this compound is prepared in solution for binding with human fatty acid synthase (hFASN) to study its inhibitory mechanism. For example, cryo-electron microscopy (cryoEM) studies require preparation of the hFASN modifying region complexed with this compound to a high resolution of 2.7 Å, enabling detailed structural insights.

  • Buffer and Solvent Conditions : Preparation involves dissolving this compound in appropriate solvents compatible with protein stability, often aqueous buffers with controlled pH and ionic strength. Concentrations are optimized to ensure effective binding without denaturing the protein complex.

Sample Preparation for Lipidomics and Cellular Assays

Research involving this compound’s biological effects necessitates precise preparation of samples for lipidomic analysis and cell-based assays:

  • Cell Treatment : Cells are treated with this compound at defined concentrations (e.g., 10 μM) for specified durations (e.g., 2 to 5 days) to assess metabolic and phenotypic changes.

  • Lipid Extraction : Following treatment, lipid extraction protocols involve multiple solvent systems such as methyl tert-butyl ether (MTBE), methanol, and hexanes. Samples undergo vortexing, centrifugation, and phase separation to isolate lipid fractions for downstream analysis.

  • Derivatization for GC/MS : For fatty acid analysis, extracted lipids are derivatized using pentafluorobenzyl bromide and diisopropylethylamine to form derivatives suitable for gas chromatography/mass spectrometry (GC/MS).

  • Normalization and Quantification : Protein concentration normalization (e.g., Bradford assay) ensures consistent sample input. Internal standards are added for quantitative lipidomics.

Table Summarizing Preparation Steps and Conditions

Preparation Aspect Details References
Chemical Synthesis Multi-step organic synthesis with amide bond formation, heterocycle incorporation, and purification by HPLC Inferred from patents and chemical synthesis principles
Protein Complex Preparation Dissolution in aqueous buffers, complexation with hFASN for cryoEM studies at 2.7 Å resolution
Cell Treatment Incubation of cells with 10 μM this compound for 2-5 days in culture media
Lipid Extraction Use of MTBE, methanol, hexanes; vortexing and centrifugation for phase separation
Derivatization for GC/MS Pentafluorobenzyl bromide and diisopropylethylamine incubation for 30 minutes at room temperature
Analytical Confirmation NMR, MS, elemental analysis for chemical purity; RNA and lipidomics assays for biological activity

Research Findings Related to Preparation and Use of this compound

  • Structural Studies : Preparation of this compound in complex with hFASN enabled high-resolution cryoEM structural determination, revealing the binding mode and conformational changes induced by the inhibitor.

  • Lipidomics : Preparation of cell samples treated with this compound followed by lipid extraction and GC/MS analysis demonstrated significant modulation of lipid profiles, confirming the compound’s biological activity.

  • Clinical Preparation : In clinical settings, this compound is formulated for oral administration in defined doses (e.g., 25 mg, 50 mg) with rigorous quality control to ensure safety and efficacy in trials for nonalcoholic steatohepatitis and cancer.

Q & A

Q. What is the mechanistic rationale for targeting FASN with TVB-2640 in metabolic and oncologic diseases?

FASN is a key enzyme in de novo lipogenesis (DNL), synthesizing palmitate, which drives lipid accumulation in NASH and supports membrane synthesis in cancer cells. This compound binds reversibly to FASN, inhibiting DNL and disrupting lipid-dependent pathways such as inflammation and fibrosis in NASH , while inducing apoptosis in cancer cells reliant on FASN overexpression . Methodologically, researchers can validate FASN inhibition via:

  • Liver fat quantification : MRI-PDFF in NASH models .
  • Tumor biopsies : Immunohistochemistry (IHC) for FASN, pAKT, and Ki67 in cancer trials .

Q. How are FASN activity and target engagement measured in preclinical and clinical studies of this compound?

  • Preclinical : Use stable isotope tracing (e.g., ¹³C-acetate) to quantify DNL rates in hepatocytes or tumor models .
  • Clinical : Serum biomarkers (e.g., LDL cholesterol, ALT) and sebum lipidomics via Sebutape patches to assess systemic lipid modulation . Tumor biopsies pre/post-treatment evaluate FASN pathway engagement (e.g., pS6, Annexin A3) .

Q. What experimental models are appropriate for evaluating this compound’s efficacy in NASH and cancer?

  • NASH : High-fat diet-induced murine models or human organoids to assess steatosis, inflammation, and fibrosis via histopathology (NAFLD Activity Score) and RNA-seq .
  • Cancer : KRAS-mutant NSCLC xenografts, AR-V7+ prostate cancer PDXs, or HER2+ breast cancer cell lines to test this compound alone or with taxanes/enzalutamide .

Advanced Research Questions

Q. How should researchers design combination therapy trials to overcome resistance to this compound in solid tumors?

Preclinical data suggest synergy with anti-angiogenics (e.g., bevacizumab) by targeting hypoxia-induced lipid metabolism or with AR inhibitors (e.g., enzalutamide) in prostate cancer via FASN-AR-V7 crosstalk . Key considerations:

  • Dosing schedule : Administer this compound 2 hours before taxanes to optimize pharmacokinetic overlap .
  • Biomarker-driven enrollment : Prioritize tumors with FASN overexpression, KRAS mutations, or AR-V7+ status .

Q. What methodological approaches resolve contradictions in metabolic biomarker data (e.g., LDL responses) across NASH trials?

In the FASCINATE-1 trial, LDL decreased in the US cohort but rose in China with placebo . Researchers should:

  • Stratify cohorts by genetic (e.g., PNPLA3 variants), dietary, or microbiome factors.
  • Integrate lipidomics to track species-specific lipid changes (e.g., triglycerides vs. phospholipids) .

Q. How can PK/PD modeling optimize this compound dosing for maximal target inhibition and minimal toxicity?

  • PK sampling : Collect serial plasma samples pre-dose and at 2, 4, 6, 24 hours post-dose to calculate AUC and Cmax .
  • PD endpoints : Correlate this compound exposure with sebum lipid reduction (Metabolon analysis) or tumor FASN activity (IHC) .

Q. What strategies address this compound’s variable effects on lipid droplet storage and cell proliferation in vitro?

In breast cancer models, FASN inhibition reduced proliferation but not lipid droplets, suggesting compensatory lipid uptake . Researchers should:

  • Combine with lipid transport inhibitors (e.g., CD36 blockers).
  • Use CRISPR screens to identify resistance genes (e.g., SREBP-1) .

Data Analysis and Clinical Translation

Q. How should phase II trials integrate exploratory biomarker analysis (e.g., exosome proteomics) without compromising statistical power?

The astrocytoma trial (NCT03032484) used a 1:1 randomization in Cycle 1 for biomarker discovery (e.g., exosome Annexin A3) before pooling arms for efficacy . Recommendations:

  • Pre-specify hypotheses (e.g., FASN-MUC5AC axis in exosomes).
  • Leverage multiplexed platforms (e.g., Olink Proteomics) for high-throughput serum profiling .

Q. What explains the discordance between this compound’s high liver fat response rates (50–61%) and modest histologic improvements in NASH?

MRI-PDFF correlates weakly with fibrosis regression. Researchers should:

  • Augment imaging with elastography (FibroScan) or PRO-C3 serum tests .
  • Extend trial duration (e.g., 72 weeks) to capture delayed antifibrotic effects .

Q. How can researchers leverage this compound’s dual activity in NASH and cancer for repurposing studies?

Shared mechanisms (e.g., FASN-driven inflammation) suggest utility in obesity-related cancers (e.g., hepatocellular carcinoma). Methodologies:

  • Cross-trial meta-analysis of ALT reductions (NASH) and tumor response rates (cancer) .
  • Patient-derived organoids to test this compound in comorbid models .

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